3-Fluoro-2-methylbenzamide

Catalog No.
S737296
CAS No.
886502-05-2
M.F
C8H8FNO
M. Wt
153.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-methylbenzamide

CAS Number

886502-05-2

Product Name

3-Fluoro-2-methylbenzamide

IUPAC Name

3-fluoro-2-methylbenzamide

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

InChI

InChI=1S/C8H8FNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11)

InChI Key

YWOKYZJJNQBVFT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)C(=O)N

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)N

3-Fluoro-2-methylbenzamide is an aromatic compound characterized by the presence of a fluorine atom at the meta position relative to a methyl group on a benzene ring, along with an amide functional group. Its molecular formula is C9H10FNOC_9H_{10}FNO, and it has a molar mass of approximately 183.18 g/mol. The compound exhibits unique physical and chemical properties due to the electron-withdrawing nature of the fluorine atom and the steric effects of the methyl group, making it an interesting subject for both synthetic and biological studies.

, including:

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can convert the amide group into an amine using agents such as lithium aluminum hydride.
  • Substitution: The fluorine atom can be substituted with various nucleophiles under appropriate conditions, allowing for diverse derivatives to be synthesized .

Major Products

  • Oxidation: Produces carboxylic acids or ketones.
  • Reduction: Yields amines.
  • Substitution: Results in various substituted benzamides.

Research indicates that 3-Fluoro-2-methylbenzamide exhibits significant biological activity, particularly in medicinal chemistry. It serves as a building block in the synthesis of pharmaceutical compounds that target neurological and inflammatory pathways. The compound's structure allows it to interact with specific molecular targets, potentially inhibiting or activating certain biological pathways, which is crucial for drug development .

The synthesis of 3-Fluoro-2-methylbenzamide typically involves the following steps:

  • Formation of the Benzamide Core: Starting from 3-fluoro-2-methylbenzoic acid, this acid is converted into its corresponding acid chloride using thionyl chloride under reflux conditions.
  • Amidation Reaction: The acid chloride is then reacted with an appropriate amine (such as methylamine) in the presence of a base like triethylamine to yield 3-Fluoro-2-methylbenzamide .

General Reaction Conditions

  • Reagents: Thionyl chloride, triethylamine, and methylamine.
  • Solvents: Typically anhydrous solvents such as dichloromethane or acetonitrile are used.

3-Fluoro-2-methylbenzamide has diverse applications across various fields:

  • Medicinal Chemistry: Utilized in developing drugs targeting specific diseases due to its ability to modulate biological pathways.
  • Materials Science: Employed in creating novel materials with tailored electronic or optical properties.
  • Biological Studies: Acts as a probe in biochemical assays for studying enzyme interactions and receptor binding .

Studies on 3-Fluoro-2-methylbenzamide have demonstrated its potential interactions with various enzymes and receptors. Its unique structure enhances binding affinity and specificity, making it valuable for exploring mechanisms of action in biological systems. This has implications for its use in drug design, particularly for compounds aimed at neurological disorders .

Similar Compounds

Several compounds share structural similarities with 3-Fluoro-2-methylbenzamide. These include:

Compound NameStructure Characteristics
N-MethylbenzamideLacks fluorine and cyclopropyl groups
N,N-DimethylbenzamideContains two methyl groups instead of a cyclopropyl group
4-MethoxybenzamideContains a methoxy group instead of a fluorine atom
2-Fluoro-N,N-dimethylbenzamideSimilar structure but with different substituent positions
2,6-Difluoro-N,N-dimethylbenzamideContains additional fluorine atoms

Uniqueness

The presence of both the cyclopropyl group and fluorine atom in 3-Fluoro-2-methylbenzamide confers distinct chemical and biological properties that enhance its stability and binding affinity compared to other similar compounds. This uniqueness makes it particularly valuable in medicinal chemistry and materials science applications .

XLogP3

1.3

Wikipedia

3-Fluoro-2-methylbenzamide

Dates

Modify: 2023-08-15

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